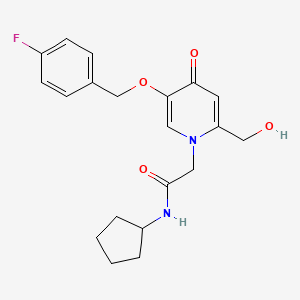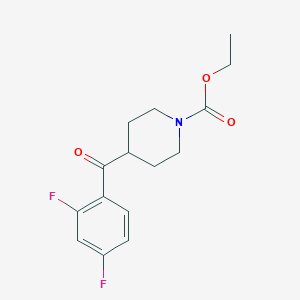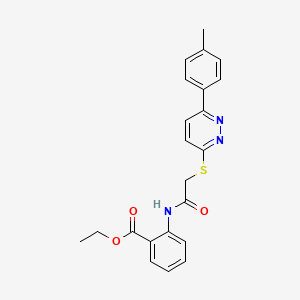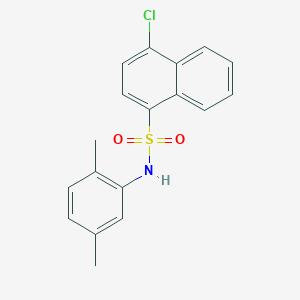
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine, also known as OTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors, leading to its potential use as a drug candidate. N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the death of cancer cells that rely on PARP for survival.
Biochemical and Physiological Effects:
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in lab experiments is its ease of synthesis. The reaction conditions are mild, and the yields are good. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have potential as a drug candidate, making it a useful compound for medicinal chemistry research. However, one limitation of using N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in lab experiments is its potential toxicity. Studies have shown that it can cause DNA damage and cell death at high concentrations.
Future Directions
There are several future directions for research involving N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its use as a building block for the synthesis of more complex molecules. Additionally, research can be conducted on its potential use in material science, particularly in the synthesis of MOFs. Finally, more studies can be conducted to further understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)pyridine with 4-bromo-1,3-dioxane in the presence of a palladium catalyst. The reaction is carried out under mild conditions and produces N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in good yields.
Scientific Research Applications
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In material science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-4-15-10(7-8)16-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLJQVJRGVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)
![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)
![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2943069.png)
![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)


![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)